molecular formula C26H28N4O4 B4235960 1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4235960
M. Wt: 460.5 g/mol
InChI Key: PBYFCNZSOJYRQZ-UHFFFAOYSA-N
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Description

3,3’-(1,4-Piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) is a complex organic compound that features a piperazine ring linked to two benzyl-substituted pyrrolidinedione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) typically involves the reaction of 1,4-piperazine with benzyl-substituted pyrrolidinedione derivatives. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3’-(1,4-Piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine)
  • Piperidine, 4,4’-(1,3-propanediyl)bis-
  • 3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole)

Uniqueness

Compared to similar compounds, 3,3’-(1,4-piperazinediyl)bis(1-benzyl-2,5-pyrrolidinedione) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl-substituted pyrrolidinedione groups provide unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c31-23-15-21(25(33)29(23)17-19-7-3-1-4-8-19)27-11-13-28(14-12-27)22-16-24(32)30(26(22)34)18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYFCNZSOJYRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4CC(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 4
1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 5
1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 6
1-Benzyl-3-[4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]pyrrolidine-2,5-dione

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